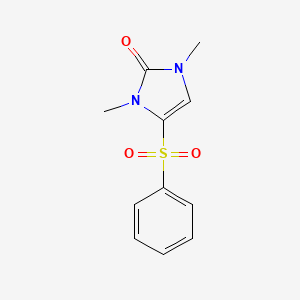

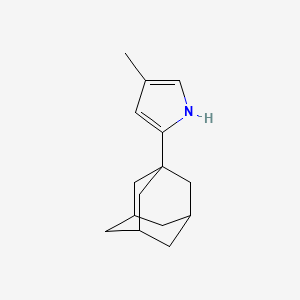

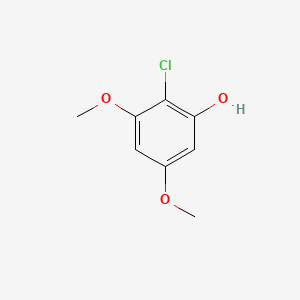

![molecular formula C21H20BNO3 B3032526 硼酸,[4-[[双(苯甲基)氨基]羰基]苯基]- CAS No. 212554-91-1](/img/structure/B3032526.png)

硼酸,[4-[[双(苯甲基)氨基]羰基]苯基]-

描述

Boronic Acid Catalysis

Boronic acids, traditionally known for their role in transition metal-catalyzed transformations, have found a new application as catalysts in organic reactions. The reversible covalent bonding with hydroxy groups allows boronic acids to activate carboxylic acids and alcohols, leading to the formation of amides, cycloadditions, and Friedel-Crafts-type reactions under mild conditions. This catalytic activity, termed boronic acid catalysis (BAC), demonstrates high atom-economy and selectivity, avoiding the need for stoichiometric activation of hydroxy groups into more wasteful forms .

Synthesis of Boronic Acids via Borylation/Suzuki Cross-Coupling

The synthesis of boronic acids has been streamlined through a two-step, one-pot borylation/Suzuki cross-coupling reaction. Utilizing bis-boronic acid and Buchwald's second-generation XPhos preformed catalyst, high yields of cross-coupled products were achieved. This method also allows for the efficient synthesis of teraryl compounds, highlighting the versatility and convenience of this approach .

Molecular Structure Analysis: Ortho-Substituent Effects

The ortho-substituent on phenylboronic acids plays a crucial role in catalysis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, when used as a catalyst for dehydrative amidation, prevents the coordination of amines to the boron atom, thus accelerating the reaction. This specificity underscores the importance of molecular structure in the reactivity and effectiveness of boronic acid catalysts .

Chemical Reactions Analysis: Hydrogen-Bond Stabilization

Boronic acids can react with N-heterocyclic carbenes to form hydrogen-bonded adducts or anionic boranuidacarboxylic acids. These reactions are stabilized by bifurcated hydrogen bonds, which are significant for the stability of the reactive B=O double bond. The unique electronic properties and the role of hydrogen bonds in these compounds have been elucidated through quantum-mechanical calculations .

Physical and Chemical Properties: Fluorophenylboronic Acids

The synthesis of amino-3-fluorophenyl boronic acid involves a multi-step process including lithium-bromine exchange and acidic hydrolysis, resulting in a compound with a low pKa value suitable for glucose sensing materials. The physical and chemical properties of this derivative, such as its ability to attach to polymers, are crucial for its application in biological systems .

Interaction with Salicyl Derivatives

The complexation of boric acid with salicyl derivatives has been studied using 11B NMR spectroscopy. The formation of monochelate and bischelate complexes with bis(hydroxymethyl)phenol derivatives was found to be highly favorable, with significant implications for the design of boron-selective adsorbents. Molecular modeling calculations supported these findings, demonstrating the enthalpic favorability of these interactions .

Physiologic, Therapeutic, and Prebiotic Significance

Boric acid's ability to form complexes with various biomolecules has implications for human health, with potential nutritional and pharmaceutical applications. Its role in peptide and nucleic acid synthesis, as well as in the stabilization of sugar molecules, highlights its physiologic and prebiotic significance. The therapeutic potential of boric acid, particularly in boron neutron capture therapy (BNCT), is also of interest due to its favorable biological properties .

Therapeutic Investigation Against Cancer

Boronic acid compounds containing di-Schiff groups have been synthesized and investigated for their anticancer applications. These compounds demonstrated varying degrees of activity against Ishikawa endometrial cancer cells, with one compound showing particularly high activity. Additionally, their antioxidant activity was assessed, revealing meaningful activity in different assays .

Heterocyclic Boronic Acids in Synthesis

Heterocyclic boronic acids, despite their known biological activities and synthetic utility, are less common due to synthesis challenges. An overview of the synthesis and applications of these compounds emphasizes their importance in organic chemistry, particularly in the Suzuki reaction for the synthesis of biphenyls .

Recyclable Amide Condensation Catalyst

A novel boronic acid featuring perfluorodecyl groups has been synthesized and shown to catalyze direct amide condensation reactions. The strong electron-withdrawing effect and the immobility of the perfluorodecyl group in the fluorous phase make this boronic acid a "green" catalyst, highlighting its potential for recyclable and environmentally friendly applications .

科学研究应用

催化应用

硼酸在催化中至关重要,特别是在促进羧酸和胺之间的脱水酰胺化反应中,正如 2,4-双(三氟甲基)苯硼酸的使用所证明的那样。该催化过程对于 α-二肽合成至关重要,证明了硼酸在肽键形成和蛋白质工程中的作用 (Wang, Lu, & Ishihara, 2018)。

分子识别

硼酸表现出独特的分子识别能力,与糖、氨基酸和其他分子形成可逆共价复合物。此特性被用于荧光检测和跨膜选择性转运,突出了它们在生物传感和分子诊断中的重要性 (Pareek, Rani, Kumar, Sharma, & Kishore, 2015)。

治疗研究

在癌症研究中,含有二席夫基团的硼酸衍生物已显示出对石川子宫内膜癌细胞的潜在治疗作用,表明该化合物在开发抗癌剂中的适用性 (Salih, 2019)。

材料科学

硼酸在材料科学中做出了重大贡献,尤其是在创造动态重组水凝胶方面。这些水凝胶通过与聚乙烯醇可逆交联形成,说明了硼酸在开发响应性和自修复材料中的用途 (Piest, Zhang, Trinidad, & Engbersen, 2011)。

化学合成

它们是有机合成中的基础,在包括铃木偶联在内的各种化学反应中充当结构单元和中间体。这突出了它们在构建复杂分子结构中的作用 (Hall, 2019)。

作用机制

Target of Action

Boronic acids are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are generally involved in the suzuki-miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is a key process in the synthesis of various organic compounds . These compounds can affect various biochemical pathways depending on their structure and function.

Result of Action

The products of the suzuki-miyaura cross-coupling reaction can have various effects depending on their structure and the biochemical pathways they influence .

Action Environment

The environment can significantly influence the action, efficacy, and stability of [4-(dibenzylcarbamoyl)phenyl]boronic Acid. Factors such as pH, temperature, and the presence of other molecules can affect the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .

未来方向

属性

IUPAC Name |

[4-(dibenzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BNO3/c24-21(19-11-13-20(14-12-19)22(25)26)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,25-26H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSOUVYTOYGNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446623 | |

| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212554-91-1 | |

| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)